Tak-778

Description

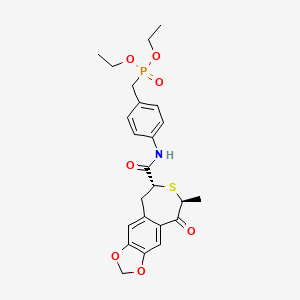

Structure

3D Structure

Properties

IUPAC Name |

(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACSCNLLDFZHE-OYHNWAKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28NO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180185-61-9 | |

| Record name | TAK-778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-778 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TAK-779 (TAK-778)

Note on Nomenclature: The compound TAK-779 is a well-characterized, small-molecule antagonist of the CCR5 receptor. While the query specified "TAK-778," the substantial body of scientific literature points to TAK-779 for this mechanism of action. It is presumed that this compound is an alternative or erroneous identifier for TAK-779. This guide focuses on the extensive data available for TAK-779.

Executive Summary

TAK-779 is a pioneering non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Its primary mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, which allosterically inhibits the binding of natural chemokine ligands and, critically, prevents the entry of R5-tropic strains of Human Immunodeficiency Virus, Type 1 (HIV-1) into host cells.[3] TAK-779 was identified through high-throughput screening and represents a significant milestone in the development of entry inhibitors for HIV-1 therapy.[2] Although its development was discontinued, its mechanism remains a key model for CCR5 antagonists.

Core Mechanism of Action: CCR5 Antagonism

TAK-779 functions as a potent and selective antagonist of the CCR5 receptor.[1] Unlike natural ligands, it does not elicit a biological response upon binding. Instead, its action is characterized by two primary inhibitory functions:

-

Inhibition of Chemokine Signaling: TAK-779 blocks the binding of endogenous CCR5 ligands, including RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β (MIP-1β/CCL4). This prevents the downstream intracellular signaling cascades typically initiated by these chemokines, such as G-protein activation and calcium mobilization.

-

Inhibition of R5 HIV-1 Entry: The CCR5 receptor serves as a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. The viral envelope protein, gp120, first binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. TAK-779 physically occupies a binding pocket within the transmembrane domains of CCR5, inducing a conformational change in the receptor. This allosterically prevents the interaction with gp120, thereby blocking membrane fusion and viral entry. This activity is specific to R5-tropic HIV-1, as the compound shows no effect on X4-tropic strains that use the CXCR4 co-receptor.

Signaling Pathway and Inhibition Model

The following diagram illustrates the role of CCR5 in both natural signaling and HIV-1 entry, and the inhibitory mechanism of TAK-779.

Quantitative Data Summary

The potency and selectivity of TAK-779 have been quantified across various in vitro assays. The data below is compiled from key preclinical studies.

| Parameter | Assay Description | Value | Reference |

| IC₅₀ | Inhibition of [¹²⁵I]-RANTES binding to CHO/CCR5 cells | 1.4 nM | |

| IC₅₀ | Inhibition of MIP-1α and MIP-1β binding to CCR5 | 1.0 nM | |

| Kᵢ | Competitive binding experiments | 1.1 nM | |

| EC₅₀ | Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells | 1.2 nM | |

| EC₉₀ | Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells | 5.7 nM | |

| IC₅₀ | Inhibition of R5 HIV-1 (JR-FL strain) Env-mediated membrane fusion | 0.87 ± 0.11 nM | |

| IC₅₀ | Inhibition of R5 HIV-1 (JR-FL strain) replication in MAGI-CCR5 cells | 1.4 ± 0.1 nM | |

| CC₅₀ | 50% cytotoxic concentration for MAGI-CCR5 cells | 51 µM |

Key Experimental Protocols

The quantitative data for TAK-779 were generated using established in vitro assays. The methodologies for these core experiments are detailed below.

Protocol: Radioligand Binding Assay

-

Objective: To determine the concentration of TAK-779 required to inhibit 50% (IC₅₀) of the binding of a radiolabeled chemokine to the CCR5 receptor.

-

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).

-

Radioligand: [¹²⁵I]-RANTES.

-

TAK-779 at various concentrations.

-

Binding buffer and filtration apparatus.

-

-

Methodology:

-

Incubation: CHO/CCR5 cell membranes are incubated in a binding buffer with a fixed concentration of [¹²⁵I]-RANTES and serial dilutions of TAK-779.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction mixture is passed through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Analysis: The percentage of specific binding is calculated for each concentration of TAK-779 relative to a control (no inhibitor). The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.

-

Protocol: HIV-1 Replication Assay (MAGI-CCR5)

-

Objective: To measure the efficacy of TAK-779 in preventing R5 HIV-1 infection and replication in a cell-based model.

-

Materials:

-

MAGI-CCR5 cells: HeLa cells engineered to express CD4 and CCR5, and containing an integrated HIV-1 LTR-driven β-galactosidase reporter gene.

-

R5-tropic HIV-1 strain (e.g., Ba-L or JR-FL).

-

TAK-779 at various concentrations.

-

Cell culture reagents and a substrate for β-galactosidase (e.g., X-gal or a chemiluminescent substrate).

-

-

Methodology:

-

Cell Plating: MAGI-CCR5 cells are seeded in multi-well plates and cultured overnight.

-

Treatment & Infection: Cells are pre-treated with serial dilutions of TAK-779 before being infected with a standardized amount of R5 HIV-1.

-

Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, integration, and expression of the β-galactosidase gene.

-

Staining/Lysis: Cells are fixed and stained with X-gal, which turns blue in the presence of β-galactosidase. Alternatively, cells are lysed and a chemiluminescent substrate is added.

-

Quantification: The number of blue-stained cells (foci of infection) is counted under a microscope, or luminescence is measured with a luminometer.

-

Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the HIV-1 Replication Assay.

References

- 1. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

TAK-778: A Technical Guide to a Pro-Chondrogenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-778 is a novel synthetic 3-benzothiepin derivative identified as a potent promoter of chondrogenesis, the process of cartilage formation. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound. It includes a summary of its physicochemical characteristics, a detailed description of its mechanism of action, and representative protocols for in vitro and in vivo experimental evaluation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for articular cartilage repair.

Chemical Structure and Properties

This compound is systematically named Diethyl 4-((6R,8S)-8-methyl-9-oxo-5,6,8,9-tetrahydrothiepino(4',5':4,5)benzo(1,2-d)(1,3)dioxole-6-carboxamido)benzylphosphonate.[1] Its structure combines a complex benzothiepin core with a benzylphosphonate moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈NO₇PS | [1][2][3] |

| Molecular Weight | 505.52 g/mol | [1] |

| CAS Number | 180185-61-9 | |

| SMILES | CCOP(=O)(Cc1ccc(cc1)NC(=O)[C@H]2Cc3cc4c(cc3C(=O)--INVALID-LINK--S2)OCO4)OCC | |

| InChIKey | WXACSCNLLDFZHE-OYHNWAKOSA-N | |

| Appearance | Data Not Available | |

| Melting Point | Data Not Available | |

| Boiling Point | Data Not Available | |

| Solubility | Data Not Available |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis would likely involve a multi-step process to construct the complex heterocyclic benzothiepin core, followed by an amidation reaction to couple it with the diethyl benzylphosphonate side chain.

Biological Activity and Mechanism of Action

This compound has been shown to promote the differentiation of chondroprogenitor cells and accelerate the repair of articular cartilage defects.

In Vitro Effects

In studies using the mouse chondroprogenitor-like cell line ATDC5, this compound stimulates the formation of cartilaginous nodules. This process is associated with the upregulation of gene expression for Transforming Growth Factor-beta 2 (TGF-β2). Notably, the expression of Bone Morphogenetic Protein-4 (BMP-4) and Insulin-like Growth Factor-I (IGF-I) were not significantly affected, suggesting a specific signaling pathway is targeted.

Signaling Pathway

The mechanism of action of this compound converges on the stimulation of the TGF-β signaling pathway, a critical regulator of chondrogenesis. By increasing the expression of TGF-β2, this compound initiates a cascade that leads to the differentiation of mesenchymal stem cells into chondrocytes and the subsequent production of extracellular matrix components, such as collagen and proteoglycans, which are essential for cartilage formation.

Caption: Signaling pathway of this compound in promoting chondrogenesis.

Experimental Protocols

The following are representative protocols for evaluating the pro-chondrogenic effects of this compound, based on established methodologies in the field.

In Vitro Chondrogenesis Assay using ATDC5 Cells

This protocol describes the induction of chondrogenesis in the ATDC5 cell line and its assessment.

1. Cell Culture and Differentiation:

-

Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 5% Fetal Bovine Serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

To induce differentiation, culture the cells in the presence of 10 µg/mL insulin and 50 µg/mL ascorbic acid.

-

Treat cells with varying concentrations of this compound (experimental group) or vehicle (control group) for a period of up to 21 days.

2. Assessment of Chondrogenesis:

-

Alcian Blue Staining: At desired time points, fix the cell cultures with 4% paraformaldehyde. Stain with Alcian blue (pH 1.0) to visualize the accumulation of sulfated proteoglycans, a marker of cartilage matrix.

-

Quantitative Analysis: For a quantitative measure, extract the Alcian blue stain from the cells using 6 M guanidine HCl and measure the absorbance at approximately 650 nm.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of chondrogenic marker genes such as Col2a1 (Collagen Type II), Acan (Aggrecan), and Sox9, as well as TGF-β2.

Caption: Experimental workflow for in vitro chondrogenesis assay.

In Vivo Articular Cartilage Repair Model (Rabbit)

This protocol outlines a general procedure for evaluating the efficacy of this compound in an in vivo model of cartilage injury.

1. Creation of Articular Cartilage Defect:

-

Use mature rabbits (e.g., Japanese White rabbits) as the animal model.

-

Anesthetize the animals and, under sterile conditions, create a full-thickness chondral defect (e.g., 3-5 mm in diameter) in the patellar groove of the femur, exposing the subchondral bone.

2. Administration of this compound:

-

Prepare sustained-release microcapsules containing this compound. While the exact formulation for this compound is not detailed in the literature, a common method involves a water-in-oil/in-water (W/O/W) emulsion and solvent evaporation technique using a biodegradable polymer like PLGA.

-

Administer a single injection of the this compound-containing microcapsules directly into the defect site. The control group would receive microcapsules without this compound.

3. Evaluation of Cartilage Repair:

-

At specified time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the knee joints.

-

Macroscopic Evaluation: Assess the gross appearance of the repair tissue, looking at the degree of defect filling, color, and surface smoothness.

-

Histological Analysis: Fix the tissue, decalcify, and embed in paraffin. Section the tissue and stain with Safranin O-Fast Green to assess proteoglycan content and overall cartilage morphology. Use a histological scoring system (e.g., the International Cartilage Repair Society [ICRS] score) to quantify the quality of the repaired tissue.

Caption: Experimental workflow for in vivo cartilage repair model.

Conclusion

This compound is a promising small molecule that promotes chondrogenesis through the upregulation of TGF-β2. Its ability to stimulate cartilage formation in vitro and enhance cartilage repair in vivo makes it a valuable candidate for further investigation in the context of osteoarthritis and other cartilage-related disorders. This guide provides the foundational information required for researchers to undertake such studies. Further work is needed to elucidate its detailed physicochemical properties, optimize its synthesis, and fully characterize its pharmacokinetic and toxicological profiles.

References

In Vitro Activity of TAK-778: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of TAK-778, a small molecule compound that has been investigated for two distinct biological activities: as a potent antagonist of the C-C chemokine receptor 5 (CCR5) with anti-HIV-1 properties, and as a novel 3-benzothiepin derivative that promotes chondrogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Core Focus: CCR5 Antagonism and Anti-HIV-1 Activity

The most extensively documented in vitro activity of compounds associated with the "this compound" designation is the antagonism of the CCR5 receptor, a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. It is important to note that the scientific literature predominantly refers to a closely related and more potent successor compound, TAK-779 , when detailing this anti-HIV-1 activity. For the purpose of this guide, and reflecting the available data, the information presented will focus on the in vitro profile of this well-characterized CCR5 antagonist.

Quantitative In Vitro Activity

The following tables summarize the quantitative data for the in vitro activity of the CCR5 antagonist TAK-779 against HIV-1 and its interaction with chemokine receptors.

Table 1: Anti-HIV-1 Activity of TAK-779

| Assay Type | Cell Line | HIV-1 Strain | Metric | Value (nM) | Citation |

| Viral Replication | MAGI-CCR5 | Ba-L (R5) | EC₅₀ | 1.2 | [1] |

| Viral Replication | MAGI-CCR5 | Ba-L (R5) | EC₉₀ | 5.7 | [1] |

| Viral Replication | Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates (R5) | EC₅₀ | 1.6 - 3.7 | [1] |

| Viral Replication | MAGI-CCR5 | JR-FL (R5) | IC₅₀ | 1.4 | [2] |

| Membrane Fusion | - | JR-FL Env-mediated | IC₅₀ | 0.87 | [2] |

| Viral Replication | MAGI-CCR5 | IIIB (X4) | Activity | Inactive up to 20 µM |

Table 2: CCR5 and Chemokine Receptor Binding and Signaling

| Assay Type | Cell Line | Ligand | Metric | Value (nM) | Citation |

| Ligand Binding | CHO/CCR5 | [¹²⁵I]-RANTES | IC₅₀ | 1.4 | |

| Ligand Binding | CHO/CCR5 | - | Kᵢ | 1.1 | |

| Ligand Binding | CCR5-expressing cells | RANTES | - | Inhibitory | |

| Ca²⁺ Signaling | CCR5-expressing CHO cells | RANTES | - | Blocked at nM concentrations | |

| Receptor Specificity | - | - | CCR2b Antagonism | To a lesser extent | |

| Receptor Specificity | - | - | CCR1, CCR3, CCR4 | No effect |

Table 3: Cytotoxicity

| Cell Line | Metric | Value (µM) | Citation |

| MAGI-CCR5 | CC₅₀ | 51 |

Experimental Protocols

1. Anti-HIV-1 Replication Assay (MAGI-CCR5 cells)

-

Cell Line: MAGI-CCR5 cells, which express endogenous CXCR4 and have been engineered to express CCR5 and an HIV-1 LTR-driven β-galactosidase reporter gene.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

Varying concentrations of TAK-779 are added to the wells.

-

A standardized amount of R5 HIV-1 (e.g., Ba-L or JR-FL strain) is added to infect the cells. For comparative purposes, X4 HIV-1 strains (e.g., IIIB) are used.

-

After a defined incubation period (e.g., 48 hours), the cells are lysed.

-

The activity of β-galactosidase is measured using a colorimetric substrate (e.g., CPRG) or a chemiluminescent substrate.

-

The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) are calculated by comparing the reporter gene activity in treated versus untreated infected cells.

-

-

Cytotoxicity Measurement: The 50% cytotoxic concentration (CC₅₀) is determined in parallel by assessing the viability of uninfected MAGI-CCR5 cells treated with TAK-779, often using an MTT or similar metabolic assay.

2. Radioligand Binding Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).

-

Methodology:

-

Cell membranes from CHO/CCR5 cells are prepared.

-

A constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES, is incubated with the cell membranes.

-

Increasing concentrations of unlabeled TAK-779 are added to compete for binding to the CCR5 receptor.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured using a gamma counter.

-

The 50% inhibitory concentration (IC₅₀) is determined as the concentration of TAK-779 that displaces 50% of the specific binding of the radioligand.

-

The equilibrium dissociation constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

3. Calcium Mobilization Assay

-

Cell Line: CCR5-expressing CHO cells.

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with various concentrations of TAK-779.

-

A CCR5 agonist, such as RANTES, is added to stimulate the cells.

-

The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.

-

The ability of TAK-779 to block the RANTES-induced calcium flux indicates its antagonistic activity.

-

Signaling Pathways and Experimental Workflows

References

- 1. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Effects of TAK-778 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-778 is a synthetic 3-benzothiepin derivative that has demonstrated significant potential in promoting bone and cartilage formation. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, with a focus on its mechanisms of action in osteoblasts and chondrocytes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Cellular Effects of this compound

This compound primarily exerts its effects on mesenchymal stem cells and their progeny, driving differentiation towards osteoblastic and chondrogenic lineages. The following sections detail the specific cellular responses to this compound treatment in these two key cell types.

Osteogenic Effects of this compound

This compound has been shown to potently induce osteogenesis both in vitro and in vivo. The compound enhances the differentiation of bone marrow stromal cells into mature osteoblasts, leading to increased bone formation.

Quantitative Data on Osteogenic Effects

The following tables summarize the key quantitative findings from studies investigating the osteogenic effects of this compound.

Table 1: Effect of this compound on Human Bone Marrow Cell Differentiation [1]

| Parameter | Concentration of this compound | 7 days | 14 days | 21 days |

| Cell Number (relative to control) | 10⁻⁷ M | ↓ | ↓ | ↓ |

| 10⁻⁶ M | ↓↓ | ↓↓ | ↓↓ | |

| 10⁻⁵ M | ↓↓↓ | ↓↓↓ | ↓↓↓ | |

| Total Protein Content (relative to control) | 10⁻⁷ M | ↑ | ↑ | ↑ |

| 10⁻⁶ M | ↑↑ | ↑↑ | ↑↑ | |

| 10⁻⁵ M | ↑↑↑ | ↑↑↑ | ↑↑↑ | |

| Alkaline Phosphatase (ALP) Activity (relative to control) | 10⁻⁷ M | ↑ | ↑ | ↑ |

| 10⁻⁶ M | ↑↑ | ↑↑ | ↑↑ | |

| 10⁻⁵ M | ↑↑↑ | ↑↑↑ | ↑↑↑ | |

| Bone-like Nodule Formation (relative to control) | 10⁻⁷ M | N/A | N/A | ↑ |

| 10⁻⁶ M | N/A | N/A | ↑↑ | |

| 10⁻⁵ M | N/A | N/A | ↑↑↑ |

Arrow direction indicates an increase (↑) or decrease (↓) relative to the vehicle-treated control. The number of arrows indicates the magnitude of the effect in a dose-dependent manner.

Table 2: Effect of this compound on Rat Bone Marrow Stromal Cell Differentiation [2]

| Parameter | Concentration of this compound | Effect |

| Bone-like Nodule Formation | ≥ 10⁻⁶ M | Potent promotion |

| Alkaline Phosphatase (ALP) Activity | ≥ 10⁻⁶ M | Increase |

| Soluble Collagen Release | ≥ 10⁻⁶ M | Increase |

| Osteocalcin Secretion | ≥ 10⁻⁶ M | Increase |

| Transforming Growth Factor-beta (TGF-β) Secretion | ≥ 10⁻⁶ M | Stimulation |

| Insulin-like Growth Factor-I (IGF-I) Secretion | ≥ 10⁻⁶ M | Stimulation |

Signaling Pathways in Osteogenesis

The primary mechanism of action for this compound in promoting osteogenesis is through the estrogen receptor (ER) signaling pathway, specifically via Estrogen Receptor Alpha (ERα).

Experimental Protocols for Osteogenesis Assays

Detailed Methodologies:

-

Cell Culture: Human bone marrow cells are cultured in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 50 µg/mL ascorbic acid, 7 mM β-glycerophosphate, and 10⁻⁸ M dexamethasone. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at final concentrations of 10⁻⁷ M, 10⁻⁶ M, and 10⁻⁵ M. A vehicle-only control is run in parallel.

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After the desired incubation period, cell layers are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution at 37°C.

-

The reaction is stopped, and the absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.[3][4][5]

-

-

Alizarin Red S Staining for Mineralization:

-

At day 21, the cell layer is washed with PBS and fixed with 10% neutral buffered formalin.

-

After washing with deionized water, the cells are stained with a 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes at room temperature.

-

Excess stain is removed by washing with deionized water.

-

The stained mineralized nodules are visualized and can be quantified by extracting the dye and measuring its absorbance.

-

Chondrogenic Effects of this compound

This compound has also been reported to promote chondrogenesis, the process of cartilage formation. This effect has been observed in mouse chondroprogenitor-like ATDC5 cells.

Quantitative Data on Chondrogenic Effects

Published quantitative data on the specific effects of this compound on chondrocyte differentiation markers is limited. However, one key finding is the upregulation of a critical growth factor.

Table 3: Effect of this compound on Gene Expression in ATDC5 Cells

| Gene | Effect of this compound Treatment |

| Transforming Growth Factor-beta2 (TGF-β2) | Upregulation |

| Bone Morphogenetic Protein-4 (BMP-4) | No significant change |

| Insulin-like Growth Factor-I (IGF-I) | No significant change |

Signaling Pathways in Chondrogenesis

The upregulation of TGF-β2 suggests that this compound may initiate chondrogenesis by modulating the TGF-β signaling pathway, a key regulator of chondrocyte differentiation. This pathway typically involves the transcription factor SOX9, which is a master regulator of chondrogenesis and is responsible for the expression of key cartilage matrix proteins like aggrecan and collagen type II.

Experimental Protocols for Chondrogenesis Assays

Detailed Methodologies:

-

Micromass Pellet Culture: Mesenchymal stem cells are resuspended in a defined chondrogenic medium and centrifuged to form a pellet at the bottom of a polypropylene tube. This high-density culture environment is crucial for chondrogenic differentiation.

-

Chondrogenic Medium: A common basal medium for chondrogenesis is DMEM/F-12 supplemented with dexamethasone, ascorbic acid, L-proline, and a member of the TGF-β superfamily, typically TGF-β3. This compound would be added to this medium to assess its effects.

-

Alcian Blue Staining: This stain is used to visualize the accumulation of sulfated glycosaminoglycans, a hallmark of cartilage matrix. Fixed pellets are sectioned and stained with an acidic Alcian blue solution.

-

Gene Expression Analysis: Total RNA is extracted from the cell pellets, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of key chondrogenic marker genes, including SOX9, ACAN (aggrecan), and COL2A1 (collagen type II).

Summary and Conclusion

This compound is a promising small molecule that demonstrates potent pro-osteogenic and pro-chondrogenic activities. Its primary mechanism in osteoblasts involves the activation of the estrogen receptor alpha signaling pathway, leading to enhanced differentiation and bone matrix formation. In chondrocytes, this compound appears to act, at least in part, by upregulating TGF-β2, a key signaling molecule in chondrogenesis.

The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the cellular effects of this compound. Future research should focus on elucidating the complete downstream signaling cascades in both osteoblasts and chondrocytes and on further quantifying its chondrogenic potential. Such studies will be crucial for the potential development of this compound as a therapeutic agent for bone and cartilage repair.

References

- 1. This compound enhances osteoblast differentiation of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of osteogenesis in vitro and in vivo by a novel osteoblast differentiation promoting compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drmillett.com [drmillett.com]

- 4. mdpi.com [mdpi.com]

- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

TAK-778 (BJT-778): A Technical Guide to its Modulation of Virological and Immunological Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-778 (also known as BJT-778 or Brelovitug) is a potent, fully human IgG1 monoclonal antibody targeting the hepatitis B surface antigen (HBsAg).[1][2] Developed by Bluejay Therapeutics, it is under investigation for the treatment of chronic hepatitis B (CHB) and chronic hepatitis D (CHD).[1][3] this compound exhibits a dual mechanism of action, directly neutralizing viral particles and modulating the host immune response to promote viral clearance. This document provides a comprehensive technical overview of this compound's mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the modulated pathways.

Modulation of the Viral Life Cycle and Immune Signaling Pathways

This compound's therapeutic effect stems from its ability to intervene at two critical stages of hepatitis B and D infection: the extracellular viral lifecycle and the host's immune recognition and response.

Direct Viral Neutralization and Clearance

This compound binds with high affinity to a conformational epitope on HBsAg, which is present on both infectious virions (Dane particles) of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV), as well as on subviral particles.[4] This binding has two primary consequences:

-

Inhibition of Viral Entry: By binding to HBsAg, this compound sterically hinders the interaction of the virus with host cell receptors, effectively neutralizing its ability to infect hepatocytes.

-

Clearance of Viral Particles: The formation of this compound-HBsAg immune complexes facilitates the clearance of both virions and subviral particles from circulation.

This direct antiviral activity leads to a rapid reduction in viral load, a key therapeutic goal in managing chronic viral hepatitis.

Immunomodulation: Enhancement of Antigen Presentation and T-Cell Activation

The Fc domain of the this compound IgG1 antibody is fully functional and plays a crucial role in its immunomodulatory effects. The formation of immune complexes between this compound and HBsAg leads to:

-

Enhanced Uptake by Antigen-Presenting Cells (APCs): These immune complexes are efficiently taken up by APCs, such as dendritic cells and macrophages, through Fc-gamma receptors (FcγRs).

-

Stimulation of Antiviral T-Cell Immunity: The enhanced uptake and subsequent processing of HBsAg by APCs lead to a more robust presentation of viral antigens to T-cells. This, in turn, stimulates HBV-specific CD4+ T-cell activation, a critical component of the adaptive immune response required for long-term viral control and potential functional cure.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound

| Parameter | Value | Description |

| Binding Affinity (Kd) to HBsAg (Serotype ad) | 0.22 nM | Measured by surface plasmon resonance. |

| Binding Affinity (Kd) to HBsAg (Serotype ay) | 0.39 nM | Measured by surface plasmon resonance. |

| IC50 for HBsAg Binding (Genotype A) | 0.07 ± 0.08 nM | Half-maximal inhibitory concentration for binding. |

| IC50 for HBsAg Binding (Genotype B) | 0.02 ± 0.003 nM | Half-maximal inhibitory concentration for binding. |

| IC50 for HBsAg Binding (Genotype C) | 0.02 ± 0.003 nM | Half-maximal inhibitory concentration for binding. |

| IC50 for HBsAg Binding (Genotype D) | 0.07 ± 0.05 nM | Half-maximal inhibitory concentration for binding. |

| EC50 for HBV Neutralization (HBsAg) | 0.09 ± 0.02 nM | Half-maximal effective concentration in PHH assay. |

| EC50 for HBV Neutralization (HBeAg) | 0.11 ± 0.07 nM | Half-maximal effective concentration in PHH assay. |

| EC50 for HDV Neutralization | 0.01 ± 0.003 nM | Half-maximal effective concentration. |

Table 2: Phase 2 Clinical Trial Results in Chronic Hepatitis D (CHD) Patients

| Dose Regimen | Timepoint | Virologic Response¹ | ALT Normalization² | Combined Response³ |

| 300 mg Weekly | Week 24 | 100% | 67% | 67% |

| 300 mg Weekly | Week 44 | 100% | Not Reported | Not Reported |

| 600 mg Every 2 Weeks | Week 36 | 100% | Not Reported | Not Reported |

| 900 mg Every 4 Weeks | Week 24 | 100% | 75% | 75% |

¹Virologic response is defined as ≥2 log10 HDV RNA IU/mL reduction from baseline or HDV RNA target not detected. ²ALT normalization in participants with abnormal ALT at baseline. ³Combined response is defined as virologic response plus ALT normalization.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways modulated by this compound and a representative experimental workflow.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

HBV Neutralization Assay in Primary Human Hepatocytes (PHH)

This assay evaluates the ability of this compound to prevent de novo infection of primary human liver cells by HBV.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are maintained in appropriate hepatocyte culture medium.

-

Inoculum Preparation: A mixture of this compound at various concentrations and a fixed amount of HBV inoculum is prepared and pre-incubated.

-

Infection: The culture medium is removed from the PHH, and the this compound/HBV mixture is added. The cells are co-incubated for a period of 8 days to allow for infection and viral protein expression.

-

Endpoint Measurement: After the incubation period, the cell culture supernatant is collected. The levels of HBsAg and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercial enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage of inhibition of HBsAg and HBeAg production is calculated for each this compound concentration relative to a no-antibody control. The half-maximal effective concentration (EC50) is determined by fitting the data to a dose-response curve.

Fc-mediated HBsAg Uptake Assay in Antigen-Presenting Cells

This assay assesses the role of the Fc domain of this compound in facilitating the uptake of HBsAg by APCs.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy individuals and CHB patients using density gradient centrifugation.

-

Immune Complex Formation: Recombinant HBsAg is fluorescently labeled (e.g., with DyLight 550). Labeled HBsAg is then incubated with this compound or an isotype control antibody to form immune complexes (ICs).

-

Uptake Experiment: PBMCs are incubated with the fluorescently labeled ICs for various time points (e.g., 15 and 120 minutes).

-

Flow Cytometry Analysis: Following incubation, the cells are washed and stained with antibodies specific for different APC markers (e.g., CD11c for myeloid cells, CD14 for monocytes). The percentage of cells positive for the fluorescently labeled HBsAg is determined for each APC subset using flow cytometry.

-

Data Analysis: The efficiency and kinetics of HBsAg uptake are compared between cells incubated with this compound-HBsAg ICs and those incubated with HBsAg alone or isotype control ICs.

In Vivo Efficacy in a Humanized Mouse Model of CHB

This in vivo model evaluates the ability of this compound to reduce HBsAg levels in a setting that mimics chronic HBV infection.

-

Animal Model: Fah/Rag2/IL-2rγ triple knockout (FRG) mice are transplanted with human hepatocytes to create a humanized liver. These mice are then infected with HBV to establish a chronic infection.

-

Treatment: Once chronic infection is established (as determined by stable serum HBsAg levels), the mice are administered a single dose of this compound (e.g., 20 mg/kg) or a negative control antibody.

-

Monitoring: Blood samples are collected at various time points post-dosing.

-

Endpoint Measurement: The concentration of HBsAg in the serum is measured by ELISA. The serum concentration of the administered human antibody (this compound) is also measured to assess its pharmacokinetics.

-

Data Analysis: The change in serum HBsAg levels over time is plotted to evaluate the extent and duration of HBsAg depletion by this compound compared to the control group.

Conclusion

This compound (BJT-778) represents a promising therapeutic candidate for chronic hepatitis B and D. Its dual mechanism of action, combining direct viral neutralization with immune modulation, offers the potential for both rapid viral load reduction and the establishment of a durable, host-mediated antiviral response. The preclinical and clinical data generated to date support its continued development as a monotherapy and in combination with other agents to achieve a functional cure for CHB and an effective treatment for CHD. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this and other novel biologics in the field of viral hepatitis.

References

An In-depth Technical Guide on the Early Research Findings of BJT-778

It appears there may be a conflation of drug development program names. While the query specified "TAK-778," the early research findings predominantly point to two distinct investigational drugs: BJT-778 (brelovitug), a monoclonal antibody for hepatitis B and D, and TAK-788 (mobocertinib), an EGFR/HER2 inhibitor for non-small cell lung cancer. Given the available preclinical and early clinical data that aligns with the request for an in-depth technical guide, this document will focus on BJT-778 .

This guide provides a comprehensive overview of the preclinical and early clinical data on BJT-778, a potent, fully human monoclonal antibody targeting the hepatitis B surface antigen (HBsAg). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies of BJT-778.

Table 1: Binding Affinity and Kinetics of BJT-778 to HBsAg [1]

| Parameter | HBsAg Serotype 'ad' | HBsAg Serotype 'ay' |

| Binding Affinity (Kd) (nM) | 0.22 | 0.39 |

Table 2: In Vitro Neutralization Potency of BJT-778 [1][2]

| Virus | Parameter | Mean Value (nM) ± SD |

| Hepatitis B Virus (HBV) | EC50 | 0.09 ± 0.02 |

| Hepatitis D Virus (HDV) | EC50 | 0.01 ± 0.003 |

Table 3: BJT-778 Binding to HBsAg of Major HBV Genotypes [1]

| Genotype | IC50 (nM) Mean ± SD |

| Genotype A | 0.07 ± 0.08 |

| Genotype B | 0.02 ± 0.003 |

| Genotype C | 0.02 ± 0.003 |

| Genotype D | 0.07 ± 0.05 |

Table 4: BJT-778 Binding to HBsAg with Clinical Mutations [1]

| HBsAg Protein | IC50 (nM) Mean ± SD |

| Wild Type (Ayw) | 0.14 ± 0.11 |

| D144A | 0.99 ± 0.08 |

| T126S | 0.03 ± 0.01 |

| M133L | 0.03 ± 0.04 |

| G145R | >67 |

Table 5: Pharmacokinetic Properties of Single Subcutaneous Doses of BJT-778 in Healthy Volunteers

| Dose | Cmax (Geometric Mean) | AUCinf (Geometric Mean) | T1/2 (Geometric Mean) | Tmax (Median) |

| 75 mg | Proportionally lower | Proportional | 27-36 days | 7 days |

| 300 mg | Dose-proportional increase | Dose-proportional increase | 27-36 days | 7 days |

| 900 mg | Proportionally higher | Proportional | 27-36 days | 7 days |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Binding Affinity and Kinetics Analysis: The kinetic rate and binding affinity of BJT-778 to HBsAg were determined using surface plasmon resonance. Purified HBsAg from both 'ad' and 'ay' serotypes were used in these experiments to assess the binding parameters (Kd and Ka).

In Vitro Neutralization Assays: The half-maximal effective concentration (EC50) for the neutralization of HBV and HDV infections was determined in vitro. While the specific cell lines are not detailed in the provided abstracts, these assays typically involve infecting susceptible cell lines with HBV or HDV in the presence of varying concentrations of BJT-778. The viral load is then quantified to determine the concentration at which 50% of viral activity is inhibited.

HBsAg Genotype and Mutant Binding Assays: The binding of BJT-778 to different HBsAg genotypes and clinically relevant mutants was assessed to determine the half-maximal inhibitory concentration (IC50). These experiments likely utilized immunoassays where various HBsAg proteins were incubated with BJT-778 to measure its binding capacity.

Phase 1/2a Clinical Trial in Healthy Volunteers and Patients with Chronic Hepatitis B/D: A randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of BJT-778. In healthy volunteers, single subcutaneous doses of 75 mg, 300 mg, and 900 mg were administered. Serum concentrations of BJT-778 were measured using a validated noncompetitive immunoassay with electrochemiluminescence detection. Pharmacokinetic parameters were estimated using noncompartmental analysis. The study also includes cohorts of patients with chronic hepatitis B and D receiving multiple doses to evaluate antiviral activity.

Signaling Pathways and Experimental Workflows

Mechanism of Action: BJT-778 is a fully human IgG1 monoclonal antibody that targets HBsAg. Its proposed dual mechanism of action involves:

-

Neutralization and Clearance: BJT-778 directly binds to and neutralizes HBV and HDV virions, as well as HBsAg-containing subviral particles. This leads to a reduction in viral load.

-

Immune Modulation: The Fc domain of BJT-778 is fully functional. By forming immune complexes with HBsAg, it facilitates Fc-gamma receptor-mediated uptake by antigen-presenting cells (APCs). This enhanced uptake leads to the activation of HBV-specific T cells, potentially helping to reconstitute antiviral immunity.

Caption: Dual mechanism of action of BJT-778.

Phase 2b/3 Clinical Trial Design for Chronic Hepatitis Delta: The ongoing clinical trials for BJT-778 in patients with chronic hepatitis delta (CHD) involve randomizing participants into different treatment arms to evaluate the efficacy and safety of various dosing regimens. A typical study design is outlined below.

Caption: Phase 2b/3 clinical trial workflow for BJT-778 in CHD.

References

The Role of Tak-778 in HIV-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry process, a critical step in the HIV-1 lifecycle, presents a key target for therapeutic intervention. Tak-778, a small-molecule, nonpeptide antagonist, has been investigated for its potential to inhibit HIV-1 entry. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation as an anti-HIV-1 agent.

Mechanism of Action: CCR5 Antagonism

This compound functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5)[1][2][3]. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells[2][3]. The viral envelope glycoprotein gp120 interacts with the CD4 receptor on the surface of T-cells, triggering conformational changes that expose a binding site for a chemokine co-receptor, predominantly CCR5 or CXCR4. By binding to CCR5, this compound allosterically inhibits the interaction between the HIV-1 gp120 protein and the CCR5 co-receptor, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry. Notably, this compound is not effective against T-cell line-tropic (X4) HIV-1 strains that utilize the CXCR4 co-receptor.

Quantitative Data on Anti-HIV-1 Activity

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent inhibitory activity against R5 HIV-1 strains.

| Parameter | Value (nM) | Cell Line/Assay Condition | Reference |

| EC50 | 1.2 | MAGI-CCR5 cells (R5 HIV-1, Ba-L strain) | |

| EC90 | 5.7 | MAGI-CCR5 cells (R5 HIV-1, Ba-L strain) | |

| IC50 | 1.6 - 3.7 | Peripheral Blood Mononuclear Cells (PBMCs) (R5 HIV-1 clinical isolates) | |

| IC50 | 1.4 | Inhibition of 125I-RANTES binding to CCR5 | |

| IC50 | 0.87 ± 0.11 | HIV-1 Env-mediated membrane fusion | |

| IC50 | 1.4 ± 0.1 | HIV-1 replication | |

| IC50 | 27 | CCR2b binding | |

| IC50 | 369 | mCXCR3 binding |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.

CCR5 Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of a natural ligand to the CCR5 receptor.

Cell Line:

-

Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).

Protocol:

-

CHO/CCR5 cells are incubated with varying concentrations of Tak-779.

-

A radiolabeled CCR5 ligand, such as 125I-RANTES, is added to the cell suspension.

-

The mixture is incubated to allow for competitive binding.

-

Unbound ligand is separated from the cells by filtration.

-

The amount of radiolabeled ligand bound to the cells is quantified using a gamma counter.

-

The concentration of Tak-779 that inhibits 50% of ligand binding (IC50) is calculated.

HIV-1 Replication Inhibition Assay

This assay measures the ability of this compound to inhibit the replication of HIV-1 in primary human cells.

Cell Type:

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

Protocol:

-

PBMCs are isolated from whole blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation.

-

The stimulated PBMCs are infected with a CCR5-tropic strain of HIV-1.

-

Following infection, the cells are cultured in the presence of varying concentrations of Tak-779.

-

Culture supernatants are collected at multiple time points (e.g., days 3, 5, and 7 post-infection).

-

The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

The effective concentration of Tak-779 that inhibits 50% of viral replication (EC50) is determined.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay assesses the capacity of this compound to block the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and CCR5.

Cell Lines:

-

Effector cells: HeLa cells expressing the HIV-1 JR-FL envelope glycoprotein (Env).

-

Target cells: CHO cells co-expressing human CD4 and CCR5.

Protocol:

-

Effector and target cells are co-cultured in the presence of varying concentrations of Tak-779.

-

Cell-cell fusion is induced, often through a temperature shift or other stimuli.

-

Fusion events are quantified using a reporter gene system. For example, one cell line may contain a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a protein (e.g., Tat) expressed in the other cell line.

-

The reporter gene activity is measured, which is proportional to the extent of cell fusion.

-

The concentration of Tak-779 that inhibits 50% of cell-cell fusion (IC50) is calculated.

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and the inhibitory action of this compound on the CCR5 co-receptor.

Experimental Workflow: HIV-1 Replication Inhibition Assay

Caption: Workflow for determining the HIV-1 replication inhibition efficacy of this compound.

Experimental Workflow: Cell-Cell Fusion Assay

Caption: Workflow for the HIV-1 Env-mediated cell-cell fusion inhibition assay.

Preclinical Development and Outlook

While this compound demonstrated potent and selective in vitro activity against R5 HIV-1 strains, its development was hampered by issues related to its oral bioavailability, largely attributed to its quaternary ammonium moiety. This led to further optimization efforts resulting in second-generation CCR5 antagonists, such as Cenicriviroc (formerly TAK-652), which exhibited improved pharmacokinetic properties.

Studies on the toxicology and pharmacokinetics of this compound in animal models were initiated with the aim of progressing to Phase I clinical trials. However, publicly available data on the outcomes of these preclinical studies and any subsequent clinical trials for HIV-1 are limited. The focus of CCR5 antagonist development for HIV appears to have shifted to compounds with more favorable pharmacokinetic profiles.

Conclusion

This compound was a pioneering small-molecule CCR5 antagonist that showed significant promise in the preclinical stages of anti-HIV-1 drug discovery. Its potent and selective inhibition of R5 HIV-1 entry provided a strong rationale for the continued development of CCR5 antagonists as a therapeutic class. Although this compound itself did not advance to late-stage clinical development for HIV, the research surrounding it has been instrumental in informing the design of next-generation CCR5 inhibitors with improved drug-like properties. The experimental frameworks used to characterize this compound remain relevant for the evaluation of new HIV-1 entry inhibitors.

References

Preliminary Studies of TAK-778 Toxicity: An In-depth Technical Guide

Disclaimer: Publicly available information on dedicated preliminary toxicity studies for TAK-778 is limited. This document summarizes preclinical data from efficacy-focused studies that provide some insight into the compound's safety profile at the tested doses and presents a general overview of standard toxicological assessments.

Introduction

This compound is a novel synthetic 3-benzothiepin derivative identified for its potential therapeutic applications in tissue regeneration, specifically in promoting chondrogenesis (cartilage formation) and osteogenesis (bone formation).[1][2] While comprehensive toxicology reports are not publicly accessible, existing in vitro and in vivo studies aimed at evaluating its efficacy provide preliminary information on its biological effects and tolerability in animal models. This guide synthesizes the available data, details the experimental protocols used in these studies, and outlines the typical workflow for non-clinical toxicity assessment.

Quantitative Data from Preclinical Studies

The following table summarizes the quantitative data extracted from preclinical efficacy studies of this compound. It is important to note that these studies were not designed as formal toxicity studies; therefore, the data does not include standard toxicological endpoints like LD50 or No-Observed-Adverse-Effect-Level (NOAEL).

| Study Type | Species/Cell Line | Compound/Formulation | Dose/Concentration | Duration | Key Findings (related to safety/toxicity) | Reference |

| In Vitro Chondrogenesis | Mouse chondroprogenitor-like ATDC5 cells | This compound | Not specified | Not specified | Stimulates cartilaginous nodule formation. | [1] |

| In Vitro Osteogenesis | Rat bone marrow stromal cells | This compound | 1 µM and higher | 21 days | Stimulated cellular Alkaline Phosphatase (ALP) activity. | [3] |

| In Vitro Osteogenesis | Rat bone marrow stromal cells | This compound | 10 µM | 21 days | Slightly but significantly increased the DNA content of cells at confluence. | [3] |

| In Vitro Osteogenesis | Not specified | This compound | 10 µM | Not specified | Significantly reduces the saturated cell density. | |

| In Vivo Articular Cartilage Repair | Rabbit | This compound-containing sustained-release microcapsules | One-shot injection (dose not specified) | Not specified | Accelerated the repair process of full-thickness defects of articular cartilage. | |

| In Vivo Bone Regeneration | Rat (skull defects) | This compound/PLGA-microcapsules | 0.2-5 mg/site (single local injection) | 4 weeks | Dose-dependent increase in new bone area. No adverse effects reported. | |

| In Vivo Bone Repair | Rabbit (tibial segmental defect) | Pellet containing this compound/PLGA-MC | 4 mg/pellet | 2 months | Induced osseous union. No adverse effects reported. | |

| In Vivo Fracture Healing | Rabbit (tibial osteotomy) | This compound/PLGA-MC | 10 mg/site (single local application) | 30 days | Enhanced callus formation and increased breaking force. No adverse effects reported. |

Experimental Protocols

-

Cell Culture: Mouse chondroprogenitor-like ATDC5 cells were cultured to confluence.

-

Treatment: Cells were treated with this compound (concentration not specified in the abstract).

-

Analysis: The formation of cartilaginous nodules was observed. Gene expression analysis was performed to measure the upregulation of transforming growth factor-beta(2), bone morphogenetic protein-4, and insulin-like growth factor-I.

-

Animal Model: Rabbits with full-thickness defects in the articular cartilage of the knee.

-

Treatment: A single injection of this compound formulated in sustained-release microcapsules was administered to the defect site.

-

Analysis: The cartilage repair process was evaluated over time, presumably through histological analysis of the joint tissue.

-

Animal Model: Rats with surgically created bony defects in the skull.

-

Treatment: A single local injection of this compound incorporated into poly(dl-lactic/glycolic) acid (PLGA) microcapsules was administered at doses of 0.2, 1, and 5 mg per site.

-

Analysis: After 4 weeks, the area of new bone formation within the defects was quantified.

-

Animal Model: Rabbits with a segmental defect created in the tibia.

-

Treatment: A pellet containing 4 mg of this compound in PLGA microcapsules was implanted to fill the defect. A placebo pellet was used as a control.

-

Analysis: Osseous union was assessed over a 2-month period.

Signaling Pathway and Experimental Workflows

Caption: Proposed mechanism of this compound promoting osteoblast differentiation.

Caption: A generalized workflow for preclinical toxicology studies.

Conclusion

The available data on this compound, primarily from studies focused on its regenerative properties, suggest that the compound was well-tolerated in the animal models at the doses administered for localized bone and cartilage repair. The observation of reduced cell density at a 10 µM concentration in vitro indicates potential cytotoxic effects at higher concentrations and warrants further investigation.

A comprehensive toxicological profile for this compound would require a battery of dedicated studies as outlined in the workflow diagram above. These would include in vitro genotoxicity and cytotoxicity assays, and in vivo studies to determine acute and repeat-dose toxicity, safety pharmacology (assessing effects on central nervous, cardiovascular, and respiratory systems), and toxicokinetics. Without such studies, a full risk assessment for systemic administration of this compound in a clinical setting cannot be completed. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound for further development.

References

- 1. This compound, a novel synthetic 3-benzothiepin derivative, promotes chondrogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of osteogenesis in vitro and in vivo by a novel osteoblast differentiation promoting compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for TAK-243 (MLN7243) in Cell Culture

Note on Compound Nomenclature: Initial searches for "TAK-778" yielded information on a compound related to chondrogenesis[1]. However, the broader scientific literature provides more extensive cell culture data for a similarly named compound, TAK-243 (also known as MLN7243), a potent inhibitor of the ubiquitin-activating enzyme (UAE). These application notes focus on TAK-243, assuming a potential ambiguity in the initial query. Another compound, BJT-778, has also been identified and is an antibody targeting the hepatitis B surface antigen[2][3][4][5].

Introduction to TAK-243 (MLN7243)

TAK-243, also known as MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), the primary enzyme (E1) in the ubiquitination cascade. By forming an adduct with a cysteine residue in the UAE active site, TAK-243 blocks the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes. This leads to a global disruption of protein ubiquitination, causing an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and ultimately, apoptosis. TAK-243 has been shown to induce the unfolded protein response (UPR), abrogate the NF-κB signaling pathway, and impair cell cycle progression and DNA damage repair pathways.

Mechanism of Action

TAK-243 functions as a critical inhibitor of the ubiquitin-proteasome system. The primary mechanism involves the irreversible inhibition of the ubiquitin-activating enzyme (UAE). This action blocks the entire ubiquitination cascade, which is essential for the degradation of numerous cellular proteins, including those that regulate cell cycle progression and apoptosis. Consequently, treatment with TAK-243 leads to the accumulation of short-lived proteins such as c-Jun, c-Myc, MCL1, and p53. A key downstream effect of this inhibition is the suppression of the NF-κB pathway, a critical signaling route for cell survival and inflammation.

Quantitative Data

The inhibitory activity of TAK-243 has been quantified in various assays. The following table summarizes its potency against UAE and other related enzymes.

| Target Enzyme | IC50 (nM) | Assay Type |

| UAE (Ubiquitin-Activating Enzyme) | 1 ± 0.2 | UBCH10 E2 Thioester Assay |

| UBA6 (Fat10-Activating Enzyme) | 7 ± 3 | Cell-free assay |

| NAE (NEDD8-Activating Enzyme) | 28 ± 11 | Cell-free assay |

| SAE (SUMO-Activating Enzyme) | 850 ± 180 | Cell-free assay |

| UBA7 (ISG15-Activating Enzyme) | 5,300 ± 2,100 | Cell-free assay |

| ATG7 (Autophagy-Activating Enzyme) | >10,000 | Cell-free assay |

| Data sourced from Selleck Chemicals product information. |

Experimental Protocols

General Guidelines for Handling TAK-243

-

Reconstitution: TAK-243 is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For example, a 10 mM stock solution can be prepared.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Protocol 1: In Vitro Treatment of Adherent Cells (e.g., HCT-116)

This protocol describes a general procedure for treating an adherent cancer cell line with TAK-243 to assess its effects on protein ubiquitination and cell viability.

Materials:

-

HCT-116 cells (or other suitable cell line)

-

McCoy's 5A modified medium (or appropriate medium for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

TAK-243 (MLN7243)

-

DMSO (vehicle control)

-

6-well cell culture plates

-

RIPA buffer for cell lysis

-

Protein assay kit (e.g., BCA)

-

Reagents for SDS-PAGE and Western blotting

-

Antibodies against ubiquitin, specific proteins of interest (e.g., p53, c-Myc), and a loading control (e.g., β-actin)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

-

Compound Treatment:

-

Prepare working solutions of TAK-243 in complete culture medium at the desired concentrations (e.g., 0.01, 0.1, 1.0 µM).

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of TAK-243.

-

Remove the old medium from the cells and replace it with the medium containing TAK-243 or the vehicle control.

-

-

Incubation:

-

Incubate the treated cells for the desired time period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time will depend on the specific endpoint being measured.

-

-

Endpoint Analysis:

-

For Western Blotting:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells using RIPA buffer.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting to analyze the levels of total ubiquitin conjugates and specific proteins of interest.

-

-

For Cell Viability Assay:

-

At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

-

-

References

Application Notes and Protocols for TAK-778 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of TAK-778, a novel synthetic compound, in various mouse models for preclinical research. This compound has demonstrated significant potential in promoting chondrogenesis and osteogenesis, making it a promising candidate for therapeutic development in the fields of orthopedics and regenerative medicine. This document outlines detailed protocols for two primary routes of administration: oral gavage and local injection via sustained-release microcapsules. Furthermore, it provides information on relevant mouse models, dosage considerations, and the underlying signaling pathways of this compound.

Introduction to this compound

This compound is a synthetic 3-benzothiepin derivative that has been shown to stimulate the formation of cartilaginous nodules and promote bone growth in both in vitro and in vivo studies. Its mechanism of action is primarily mediated through the estrogen receptor alpha (ERα), leading to the modulation of key signaling pathways involved in cell differentiation and tissue regeneration, including the Transforming Growth-beta (TGF-β) pathway.

Data Presentation

Table 1: In Vivo Studies of this compound in Animal Models

| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| Ovariectomized Rat (Osteoporosis Model) | Oral | Not specified | 3 months | Increased Bone Mineral Density (BMD), serum calcium, and osteocalcin levels. | [1] |

| Rat Skull Defect Model | Local Injection (PLGA Microcapsules) | 0.2-5 mg/site | Single dose, evaluated at 4 weeks | Dose-dependent increase in new bone formation. | |

| Rabbit Tibial Segmental Defect Model | Local Injection (PLGA Microcapsules in pellet) | 4 mg/pellet | Single dose, evaluated at 2 months | Induced osseous union. | |

| Rabbit Tibial Osteotomy Model | Local Injection (PLGA Microcapsules) | 10 mg/site | Single dose, evaluated at 30 days | Enhanced callus formation and increased breaking force. |

Note: Specific dosages for mouse models are not yet established in the literature. The provided data from other rodent models can be used as a basis for dose-range finding studies in mice.

Experimental Protocols

Oral Administration of this compound

This protocol is suitable for systemic administration of this compound to investigate its effects on generalized bone loss or systemic cartilage disorders.

3.1.1. Formulation of this compound for Oral Gavage

Due to the hydrophobic nature of this compound, a suspension is the recommended formulation for oral administration.

-

Vehicle Options:

-

Option A: Methylcellulose Suspension: Suspend this compound in 0.5% (w/v) methylcellulose or sodium carboxymethylcellulose in sterile water.

-

Option B: DMSO/PEG/Tween/Saline: A common vehicle for poorly soluble compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The final DMSO concentration should be kept low to minimize toxicity.

-

-

Preparation Protocol (Methylcellulose Suspension):

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring, then allowing it to cool to room temperature.

-

Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.

-

Prepare the suspension fresh daily to ensure stability.

-

3.1.2. Oral Gavage Procedure in Mice

-

Animal Strain: C57BL/6 or other appropriate mouse strains.

-

Dosage Calculation:

-

Based on rat studies, a starting dose range for mice can be estimated. The conversion of a dose from rat to mouse based on body surface area suggests multiplying the rat dose (in mg/kg) by a factor of approximately 2.[3][4]

-

It is crucial to perform a dose-response study to determine the optimal and safe dose for the specific mouse model and experimental endpoint.

-

-

Administration:

-

Gently restrain the mouse.

-

Use a 22-24 gauge, 1.5-inch flexible gavage needle with a rounded tip.

-

Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.

-

Insert the gavage needle gently into the esophagus and deliver the this compound suspension.

-

The administration volume should typically not exceed 10 mL/kg of body weight.[5]

-

For chronic studies, administer the dose at the same time each day.

-

Local Administration of this compound via Sustained-Release Microcapsules

This method is ideal for targeted delivery of this compound to a specific site of injury, such as a bone defect or an osteoarthritic joint, to promote localized tissue regeneration.

3.2.1. Preparation of this compound Loaded PLGA Microcapsules

This protocol is a general guideline based on the solvent evaporation method for encapsulating hydrophobic drugs into Poly(lactic-co-glycolic acid) (PLGA) microcapsules.

-

Materials:

-

This compound

-

PLGA (e.g., 50:50 lactide:glycolide ratio)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

-

Protocol:

-

Oil Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. The drug-to-polymer ratio will influence the release kinetics and should be optimized.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

-

Emulsification: Add the oil phase to the aqueous phase while homogenizing or sonicating to create an oil-in-water (O/W) emulsion. The size of the microcapsules can be controlled by adjusting the homogenization speed and duration.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microcapsules.

-

Collection and Washing: Collect the microcapsules by centrifugation, wash them several times with deionized water to remove residual PVA, and then freeze-dry them.

-

Sterilization: Sterilize the microcapsules using a method that does not degrade the polymer or the drug, such as gamma irradiation or ethylene oxide treatment.

-

3.2.2. Surgical Implantation in Mouse Models

-

Mouse Models:

-

Bone Defect Model: Create a critical-size defect in the femur or calvarium of the mouse. The microcapsules can be implanted directly into the defect site.

-

Osteoarthritis Model: Surgically induce osteoarthritis, for example, by destabilization of the medial meniscus (DMM). The microcapsules can be injected intra-articularly.

-

-

Implantation Procedure (Femoral Defect Model):

-

Anesthetize the mouse.

-

Create a critical-size defect (e.g., 2-3 mm) in the mid-diaphysis of the femur.

-

Stabilize the femur using an internal fixator.

-

Carefully place the this compound loaded microcapsules into the bone defect.

-

Close the incision in layers.

-

Provide appropriate post-operative care, including analgesia.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound signaling pathway in bone and cartilage cells.

Experimental Workflow: Oral Administration Study

Caption: Experimental workflow for an oral this compound study in mice.

Experimental Workflow: Local Administration Study

Caption: Workflow for a local this compound delivery study in mice.

Disclaimer

This document is intended for research purposes only. The provided protocols are based on available scientific literature and should be adapted and optimized for specific experimental needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for TAK-778 and BJT-778 (Brelovitug)

Note to the Reader: Initial research on "TAK-778" has revealed information on two distinct investigational compounds. To ensure comprehensive coverage, this document provides details on both. The first is a small molecule, this compound, investigated for its properties related to bone and cartilage growth. The second, and more recent compound in clinical development, is BJT-778 (also known as Brelovitug), a monoclonal antibody for the treatment of chronic hepatitis B and D. Given the overlap in naming conventions and the detailed clinical data available for BJT-778, information for both is presented.

Part 1: this compound (Bone and Cartilage Growth Inducer)

This compound is a derivative of ipriflavone that has been studied for its potential to induce bone growth and promote chondrogenesis.[1][2]

Quantitative Data Summary

| Parameter | Value | Species/Model | Source |

| In Vitro Concentration (Mineralized Nodules) | 10 µM (continuous treatment) | Not specified | [1] |

| In Vitro Concentration (ALP Activity) | ≥ 1 µM | Not specified | [1] |

| In Vitro Concentration (Saturated Cell Density) | 10 µM (significant reduction) | Not specified | [1] |

Experimental Protocols

In Vitro Osteoblast Differentiation

-

Objective: To assess the effect of this compound on osteoblast differentiation.

-

Methodology:

-

Human bone marrow cells are cultured.

-

Continuous treatment with this compound at a concentration of 10 μM is applied for a duration ranging from 1 to 21 days.

-

The area of mineralized nodules is measured to determine the extent of bone growth.

-

Cellular Alkaline Phosphatase (ALP) activity is measured in response to different concentrations of this compound (starting from 1 μM).

-

The DNA content of the cells at the confluence stage is analyzed to assess cell proliferation.

-

The amounts of soluble collagen and osteocalcin secreted into the culture medium are measured between days 5 and 7 of treatment.

-

The secretion of TGF-β and IGF-I is measured at various time points throughout the 21-day culture period.

-

In Vitro Chondrogenesis

-

Objective: To evaluate the effect of this compound on cartilage formation.

-

Methodology:

-

Mouse chondroprogenitor-like ATDC5 cells are used.

-

The cells are treated with this compound.

-

The formation of cartilaginous nodules is observed.

-

Gene expression of transforming growth factor-beta(2), bone morphogenetic protein-4, and insulin-like growth factor-I is analyzed to understand the mechanism of action.

-

In Vivo Articular Cartilage Repair

-

Objective: To determine the in vivo efficacy of this compound in repairing articular cartilage defects.

-

Methodology:

-

Full-thickness defects are created in the articular cartilage of rabbit knees.

-

A single injection of this compound-containing sustained-release microcapsules is administered to the defect site.

-

The repair process of the cartilage is monitored and evaluated over time.

-

Signaling Pathway

Caption: Proposed signaling pathway for this compound in bone and cartilage formation.

Part 2: BJT-778 (Brelovitug) - Monoclonal Antibody for Hepatitis B and D